molecular formula C12H20OSi B14237413 Trimethyl(2-phenylpropoxy)silane CAS No. 624286-52-8

Trimethyl(2-phenylpropoxy)silane

Cat. No.: B14237413
CAS No.: 624286-52-8
M. Wt: 208.37 g/mol
InChI Key: JBZRDYPQWJIXQW-UHFFFAOYSA-N
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Description

Trimethyl(2-phenylpropoxy)silane (CAS 624286-52-8) is an organosilane compound of interest in chemical synthesis and materials science research . Organosilanes are characterized by their silicon-carbon bond and serve as fundamental building blocks in the development of advanced materials . This compound features a trimethylsilyl group and a 2-phenylpropoxy chain, a structure that suggests its utility as a protective agent, a surface modifier, or a synthetic intermediate in organic and polymer chemistry. The primary research value of this compound lies in its potential role as a silane coupling agent or a precursor for such agents. Silane coupling agents are bifunctional molecules that can mediate adhesion between inorganic surfaces (like glass or ceramic fillers) and organic polymers, forming a durable interphasial region . In dental composite materials, for example, silane coupling agents such as 3-methacryloxypropyltrimethoxysilane are crucial for bonding a polymeric matrix to reinforcing silica fillers, thereby significantly improving the composite's mechanical properties and longevity . While this compound is a monoalkoxysilane, its structure can be explored for creating tailored interfaces in composite materials or for introducing hydrophobic properties to surfaces . Researchers may investigate its application in developing novel dental composites, coatings, or hybrid organic-inorganic materials where enhanced interfacial bonding and hydrolytic stability are required. This product is designated For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

624286-52-8

Molecular Formula

C12H20OSi

Molecular Weight

208.37 g/mol

IUPAC Name

trimethyl(2-phenylpropoxy)silane

InChI

InChI=1S/C12H20OSi/c1-11(10-13-14(2,3)4)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3

InChI Key

JBZRDYPQWJIXQW-UHFFFAOYSA-N

Canonical SMILES

CC(CO[Si](C)(C)C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties of Trimethyl(2-Phenylpropoxy)Silane

Molecular Configuration and Functional Groups

This compound (C₁₂H₂₀OSi) features a trimethylsilyl group (-Si(CH₃)₃) ether-linked to a 2-phenylpropoxy chain. The phenyl group at the second carbon of the propoxy backbone introduces steric hindrance, influencing reactivity during synthesis. Its molecular weight of 208.37 g/mol and hydrophobic silyl group make it suitable for applications in hydrophobic coatings and polymer stabilizers.

Comparative Analysis with Isomeric Derivatives

The 3-phenylpropoxy isomer (CAS 14629-60-8) shares a similar structure but differs in phenyl positioning, which alters solubility and reactivity. For instance, the 3-isomer’s retention index in gas chromatography (Kovats index: 1320) suggests moderate polarity, whereas the 2-isomer’s steric effects may reduce nucleophilic susceptibility during silylation.

Synthetic Routes to this compound

Silylation of 2-Phenylpropanol

The most direct method involves reacting 2-phenylpropanol with a trimethylsilyl donor. Industrial precedents, such as the synthesis of trimethylsilanol via hexamethyldisilazane (HMDS), inform this approach:

Procedure :

  • Reagents : 2-Phenylpropanol, HMDS, glacial acetic acid.
  • Conditions : Dropwise addition of HMDS to a stirred mixture of 2-phenylpropanol and acetic acid at 60–70°C.
  • Reaction Time : 2–3 hours, monitored via HNMR for silyl ether formation.
  • Workup : Distillation under reduced pressure (103–105°C) yields the product.

Key Considerations :

  • Stoichiometry : Excess HMDS ensures complete silylation.
  • Acid Catalyst : Glacial acetic acid protonates the alcohol, enhancing nucleophilicity.
  • Byproduct Management : Ammonia gas (from HMDS decomposition) requires scrubbing.

Alternative Silylating Agents

Trimethylsilyl Chloride (TMSCl)

TMSCl offers a faster reaction but necessitates a base (e.g., imidazole) to neutralize HCl:
$$ \text{2-PhC}3\text{H}6\text{OH} + \text{TMSCl} \xrightarrow{\text{imidazole}} \text{2-PhC}3\text{H}6\text{O-Si(CH}3\text{)}3 + \text{HCl} $$
Yields typically exceed 85% under anhydrous conditions.

Trimethylsilyl Triflate (TMSOTf)

This strong silylating agent facilitates reactions at lower temperatures (−20°C) but requires rigorous moisture control.

Optimization of Reaction Parameters

Temperature and Solvent Effects

  • Optimal Temperature : 60–70°C balances reaction rate and byproduct formation.
  • Solvent Choice : Polar aprotic solvents (e.g., THF) improve HMDS solubility, while nonpolar solvents (toluene) aid in azeotropic water removal.

Catalytic Enhancements

  • Lewis Acids : FeCl₃ or ZnCl₂ (5 mol%) accelerate silylation by activating the alcohol.
  • Microwave Assistance : Reduces reaction time to 30 minutes with comparable yields.

Characterization and Analytical Data

Spectroscopic Identification

  • ¹H NMR (CDCl₃): δ 7.3–7.1 (m, 5H, aromatic), δ 3.6 (t, 2H, OCH₂), δ 1.8 (m, 2H, CH₂), δ 0.1 (s, 9H, Si(CH₃)₃).
  • ¹³C NMR : δ 140.1 (aromatic C), δ 67.8 (OCH₂), δ 34.5 (CH₂), δ 1.2 (Si(CH₃)₃).

Chromatographic Purity

  • GC-MS : Molecular ion peak at m/z 208 ([M]⁺), fragment ions at m/z 118 (C₆H₅CH₂⁺) and 89 (Si(CH₃)₃⁺).
  • HPLC : >98% purity achieved via fractional distillation.

Industrial-Scale Production and Waste Management

Scalability Challenges

  • Heat Transfer : Exothermic silylation necessitates jacketed reactors for temperature control.
  • Distillation Efficiency : Short-path distillation minimizes thermal degradation.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-phenylpropoxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Corresponding reduced silane compounds.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Trimethyl(2-phenylpropoxy)silane has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.

    Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its strong bonding properties.

Mechanism of Action

The mechanism by which Trimethyl(2-phenylpropoxy)silane exerts its effects involves the formation of strong silicon-oxygen and silicon-carbon bonds. These bonds are highly stable and resistant to hydrolysis, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with organic and inorganic substrates to form stable, functionalized products.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares Trimethyl(2-phenylpropoxy)silane with structurally related silanes, highlighting molecular features, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Applications Reactivity/Performance
This compound (Inferred) C₁₂H₂₀OSi ~224.37* Phenoxypropyl Organic synthesis, derivatization Likely moderate reactivity due to ether linkage; potential for hydrolytic stability
Trimethyl(2-phenylallyl)silane C₁₂H₁₈Si 190.36 Phenylallyl Catalytic carbosilylation High regioselectivity in ynamide reactions; yields >80%
Allyltrimethylsilane C₆H₁₄Si 114.26 Allyl Polymer precursors, cross-linking agents Rapid hydrosilylation; used in industrial-scale processes
Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane C₁₃H₁₈OSi 226.37 Phenylbutenyloxy Intermediate in enone functionalization Effective in aryl migration/elimination reactions (37% yield)
Trimethyl-[5-methyl-2-(1-methylethyl)phenoxy]silane C₁₃H₂₂OSi 222.47 Alkylphenoxy Biodesalination, derivatization Detected in algal extracts (8.30% peak area) with bioactivity

*Estimated based on structural analogs (e.g., ).

Key Findings from Comparative Analysis

Reactivity Trends

  • Substituent Effects: Allyl-substituted silanes (e.g., allyltrimethylsilane) exhibit higher reactivity in hydrosilylation due to the electron-rich alkene group, whereas phenoxy-substituted analogs (e.g., trimethyl((4-phenylbut-2-en-2-yl)oxy)silane) show enhanced stability and regioselectivity in aryl migration reactions .
  • Steric and Electronic Factors : Bulky substituents like phenyl groups improve stereoselectivity in catalytic reactions but may reduce reaction rates. For example, trimethyl(2-phenylallyl)silane outperformed simpler allylsilanes in carbosilylation .

Industrial and Environmental Relevance

  • Market Trends : The global market for phenyl-substituted silanes (e.g., trimethyl(3-phenyl-2-propenyl)-silane) is projected to grow at a CAGR of 4.2% (2020–2025), driven by demand in pharmaceuticals and specialty chemicals .
  • Environmental Impact: Silanes like trimethyl-[5-methyl-2-(1-methylethyl)phenoxy]silane are utilized in biodesalination, leveraging microalgae for sustainable water treatment .

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